An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-nitropyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitropyridine is a key heterocyclic building block in modern organic synthesis, valued for its versatile reactivity.[1] Its structure, featuring a pyridine (B92270) ring substituted with both a bromo and a nitro group, makes it an important intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the bromine atom for various cross-coupling reactions, while the nitro group itself can be a precursor to an amino group, opening up further avenues for molecular diversification. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of 3-bromo-2-nitropyridine.
Physicochemical Properties
The fundamental physicochemical properties of 3-bromo-2-nitropyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2][3] |
| Molecular Weight | 202.99 g/mol | [4][5] |
| Appearance | Yellow to pale brown crystalline solid/powder | [2][6] |
| Melting Point | 94-107.5 °C | [2][6] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Sparingly soluble in water | [7] |
| logP (computed) | 1.7 | [2] |
| pKa | Not available | |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | [2] |
| CAS Number | 54231-33-3 | [2][4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 3-bromo-2-nitropyridine.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) data provides detailed information about the carbon-hydrogen framework of the molecule.[3][8]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for 3-bromo-2-nitropyridine include those corresponding to the C-Br, C=N, C=C, and N-O (nitro group) bonds.[2][3]
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure. The mass spectrum of 3-bromo-2-nitropyridine shows a characteristic isotopic pattern for a bromine-containing compound.[2][3]
Experimental Protocols
Synthesis of 3-Bromo-2-nitropyridine
The most common method for the synthesis of 3-bromo-2-nitropyridine is the nitration of 3-bromopyridine.[7]
Detailed Methodology (Representative Protocol):
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-bromopyridine. Cool the flask in an ice-salt bath to 0-5 °C.
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 3-bromopyridine, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) until a precipitate forms.
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Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude 3-bromo-2-nitropyridine can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield a crystalline solid.
Key Reactions and Applications
3-Bromo-2-nitropyridine is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental transformations in the synthesis of complex organic molecules.[1]
1. Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.
Detailed Methodology (Representative Protocol for Suzuki Coupling with Phenylboronic Acid):
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Reaction Setup: To a dried Schlenk flask, add 3-bromo-2-nitropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-nitro-3-phenylpyridine.
2. Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.
Detailed Methodology (Representative Protocol for Heck Coupling with Styrene):
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Reaction Setup: In a sealed tube, combine 3-bromo-2-nitropyridine (1.0 equiv.), styrene (B11656) (1.2 equiv.), a palladium catalyst such as palladium(II) acetate (B1210297) (0.02 equiv.), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (0.04 equiv.), and a base such as triethylamine (B128534) (2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction Execution: Heat the reaction mixture in the sealed tube to 100-120 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the corresponding stilbene (B7821643) derivative.
Safety Information
3-Bromo-2-nitropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-2-nitropyridine is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity in key transformations like Suzuki and Heck couplings make it an important intermediate for the synthesis of a diverse range of functional molecules. The experimental protocols provided in this guide, while representative, offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. 54231-33-3|3-Bromo-2-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-2-nitropyridine(54231-33-3) 1H NMR [m.chemicalbook.com]
